Structural Elucidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one: A Comprehensive Spectroscopic Guide
Structural Elucidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one: A Comprehensive Spectroscopic Guide
Executive Summary
In the realm of organic synthesis and drug development, 1-(2-Hydroxy-5-methylphenyl)propan-2-one (Chemical Formula: C₁₀H₁₂O₂, MW: 164.20 g/mol ) serves as a crucial intermediate. Often synthesized via Friedel-Crafts acylation or related cross-coupling methodologies, this compound features a unique structural triad: a phenolic hydroxyl group, an aromatic methyl ether, and an acetonyl side chain.
As a Senior Application Scientist, I approach the structural characterization of this molecule not merely as a routine data collection exercise, but as a holistic, self-validating analytical system. This whitepaper provides an in-depth, mechanistic breakdown of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for this compound, establishing robust protocols that ensure high-fidelity structural elucidation.
Spectroscopic Strategy & Causality
To confidently confirm the structure of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, we must select analytical techniques that probe specific molecular microenvironments:
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¹H and ¹³C NMR Spectroscopy: Selected to map the carbon framework and proton connectivity. The choice of deuterated chloroform (CDCl₃) as a solvent is highly deliberate. It provides excellent solubility for moderately polar phenolic ketones and lacks protons (save for the residual CHCl₃ at 7.26 ppm), preventing solvent signal overlap with the analyte's aliphatic and aromatic resonances [1].
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ATR-FTIR Spectroscopy: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic, and absorbed moisture can create broad artifacts in the 3200–3500 cm⁻¹ region, which would obscure the critical phenolic O-H stretch of our target molecule [2].
Furthermore, the acetonyl side chain introduces the potential for keto-enol tautomerism [3]. However, in non-polar aprotic solvents like CDCl₃, the equilibrium heavily favors the ketone tautomer, allowing us to expect a sharp, distinct singlet for the α-carbonyl methylene protons.
Self-Validating Experimental Protocols
Trustworthy analytical science relies on protocols that inherently verify their own accuracy. The following methodologies are designed as self-validating systems.
High-Resolution NMR Acquisition Protocol
This protocol ensures that magnetic field drift and concentration-induced line broadening do not compromise data integrity.
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Sample Preparation: Dissolve precisely 5.0 mg of 1-(2-Hydroxy-5-methylphenyl)propan-2-one in 500 µL of CDCl₃ (yielding a ~6 mM concentration). This concentration ensures a high signal-to-noise ratio for ¹³C acquisition without causing excessive viscosity, which restricts molecular tumbling and broadens spectral lines [4].
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Internal Calibration: Add 0.1% Tetramethylsilane (TMS) to the sample. Causality: TMS acts as an internal self-validating reference point. By locking the TMS signal exactly at 0.00 ppm, we mathematically eliminate errors caused by external magnetic field drift [5].
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Shimming and Tuning: Perform automated 3D gradient shimming to homogenize the magnetic field around the sample tube, ensuring sharp, symmetrical peaks (linewidth < 1 Hz).
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Data Acquisition:
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¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds.
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¹³C NMR: 100 MHz, 1024 scans, proton-decoupled, relaxation delay of 2.0 seconds.
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Processing: Apply a Fourier Transform with a 0.3 Hz exponential line-broadening function for ¹³C to enhance the signal-to-noise ratio.
Figure 1: Self-validating NMR acquisition and processing workflow.
ATR-FTIR Spectroscopy Protocol
This protocol eliminates environmental variables to yield a pure analyte spectrum.
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Crystal Decontamination: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
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Background Scan (Self-Validation): Acquire a background spectrum (4000–400 cm⁻¹, 32 scans). Causality: This step mathematically subtracts atmospheric water vapor and carbon dioxide from the final data, ensuring the resulting spectrum exclusively represents the analyte [2].
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Sample Application: Place 1-2 mg of the neat compound directly onto the ATR crystal.
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Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Uniform pressure ensures intimate contact between the sample and the evanescent wave of the IR beam, maximizing absorbance intensity.
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Acquisition: Scan the sample using the same parameters as the background.
Figure 2: Step-by-step ATR-FTIR protocol ensuring atmospheric compensation.
Spectroscopic Data Presentation & Mechanistic Analysis
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum reveals the exact connectivity of the molecule. The aromatic region displays a classic AMX (or ABX) spin system due to the 1,2,5-trisubstitution pattern of the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Mechanistic Insight |
| ~8.00 | Singlet (broad) | - | 1H | Ar-OH | Broadened due to chemical exchange and intermolecular hydrogen bonding. |
| ~6.95 | Doublet of doublets | J = 8.0, 2.0 | 1H | Ar-H (C4) | Meta to OH, ortho to methyl. Split by ortho H3 (J=8.0) and meta H6 (J=2.0). |
| ~6.85 | Doublet | J = 2.0 | 1H | Ar-H (C6) | Ortho to acetonyl, meta to OH. Small meta-coupling to H4. |
| ~6.75 | Doublet | J = 8.0 | 1H | Ar-H (C3) | Ortho to OH. Strongly shielded by the electron-donating hydroxyl group. |
| ~3.70 | Singlet | - | 2H | Ar-CH₂ -CO | Sharp singlet confirms the dominance of the keto tautomer in CDCl₃. |
| ~2.25 | Singlet | - | 3H | Ar-CH₃ | Aromatic methyl group attached to C5. |
| ~2.15 | Singlet | - | 3H | CO-CH₃ | Terminal methyl of the acetonyl group, deshielded by the adjacent carbonyl. |
¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum validates the carbon framework, particularly confirming the presence of the ketone carbonyl.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Mechanistic Insight |
| ~208.5 | Quaternary (C=O) | C =O (Ketone) | Highly deshielded sp² carbon characteristic of an aliphatic ketone. |
| ~153.0 | Quaternary (Ar-O) | Ar-C 2 (OH) | Deshielded by the electronegative oxygen atom via inductive effects. |
| ~131.5 | Methine (Ar-CH) | Ar-C 6 | Aromatic carbon adjacent to the acetonyl group. |
| ~129.0 | Quaternary (Ar-C) | Ar-C 5 (CH₃) | Substituted aromatic carbon. |
| ~128.5 | Methine (Ar-CH) | Ar-C 4 | Aromatic carbon. |
| ~121.0 | Quaternary (Ar-C) | Ar-C 1 (CH₂) | Attachment point of the acetonyl side chain. |
| ~116.5 | Methine (Ar-CH) | Ar-C 3 | Highly shielded by the ortho-hydroxyl group's resonance donation. |
| ~49.5 | Methylene (CH₂) | Ar-C H₂-CO | Alpha-carbon situated between an aromatic ring and a carbonyl. |
| ~29.5 | Methyl (CH₃) | CO-C H₃ | Terminal ketone methyl. |
| ~20.5 | Methyl (CH₃) | Ar-C H₃ | Standard chemical shift for a methyl group on a benzene ring. |
ATR-FTIR Data
Infrared spectroscopy provides orthogonal validation of the functional groups identified in the NMR data.
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Assignment | Mechanistic Insight |
| ~3350 | Strong | Broad | O-H stretch | Broadening is driven by intermolecular hydrogen bonding in the solid state. |
| ~2920, 2850 | Medium | Sharp | C-H stretch (sp³) | Aliphatic stretching from the methyl and methylene groups. |
| ~1705 | Strong | Sharp | C=O stretch | Classic stretching frequency for an unconjugated aliphatic ketone. |
| ~1610, 1505 | Medium | Sharp | C=C stretch | Aromatic ring breathing and carbon-carbon skeletal vibrations. |
| ~1220 | Strong | Sharp | C-O stretch | Phenolic carbon-oxygen single bond stretching. |
Conclusion
The structural elucidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one is achieved through a rigorous, self-validating combination of high-resolution NMR and ATR-FTIR spectroscopy. By carefully controlling sample concentration, utilizing internal standards like TMS, and employing atmospheric compensation in IR, the resulting data provides an unambiguous map of the molecule's connectivity, spin systems, and functional groups.
References
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NMR sample preparation guidelines - NMR-Bio. Available at: [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell Analytical. Available at:[Link]
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Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available at:[Link]
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4.7: NMR Spectroscopy - Chemical Speciation - Chemistry LibreTexts. Available at:[Link]
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2.2. NMR Spectroscopy Protocol - Bio-protocol. Available at:[Link]
